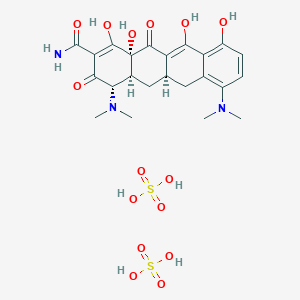
Minocycline disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minocycline disulfate is a derivative of minocycline, a second-generation tetracycline antibiotic. Minocycline is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. This compound, like its parent compound, exhibits similar antibacterial properties but with enhanced stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
Minocycline disulfate can be synthesized through the reaction of minocycline with sulfuric acid. The process involves dissolving minocycline in a suitable solvent, such as water or methanol, and then adding sulfuric acid to form the disulfate salt. The reaction is typically carried out at room temperature with constant stirring until the formation of the disulfate salt is complete.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired quality.
化学反応の分析
Types of Reactions
Minocycline disulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at different positions on the minocycline molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
Minocycline disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of tetracycline antibiotics.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance the efficacy and stability of minocycline-based treatments.
作用機序
Minocycline disulfate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome and thus inhibiting the elongation of the peptide chain . This action effectively stops bacterial growth and replication. Additionally, this compound has been shown to modulate inflammatory responses and protect against oxidative stress, contributing to its neuroprotective effects .
類似化合物との比較
Minocycline disulfate is compared with other tetracycline antibiotics, such as doxycycline and tetracycline. While all these compounds share a similar core structure and mechanism of action, this compound stands out due to its enhanced stability and solubility. This makes it more effective in certain applications, particularly in formulations requiring high solubility and stability.
List of Similar Compounds
Doxycycline: Another second-generation tetracycline with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: A first-generation tetracycline antibiotic with a broader spectrum of activity but lower stability compared to this compound.
This compound’s unique properties make it a valuable compound in both research and therapeutic applications, offering advantages over other tetracycline antibiotics in terms of stability and solubility.
特性
分子式 |
C23H31N3O15S2 |
|---|---|
分子量 |
653.6 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H27N3O7.2H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;2*1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*(H2,1,2,3,4)/t9-,11-,17-,23-;;/m0../s1 |
InChIキー |
QMIKLZHMUAVJNG-QVVXJPBESA-N |
異性体SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















